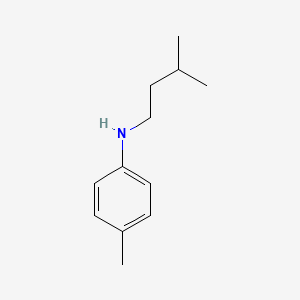

4-methyl-N-(3-methylbutyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

4-methyl-N-(3-methylbutyl)aniline |

InChI |

InChI=1S/C12H19N/c1-10(2)8-9-13-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |

InChI Key |

LXFHYFSYVZYKNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Transformations of 4 Methyl N 3 Methylbutyl Aniline

Classical and Modern Synthetic Routes to N-Alkyl Anilines

The formation of the C–N bond in N-alkyl anilines can be achieved through several established and contemporary methods. These approaches vary in their efficiency, substrate scope, and reaction conditions, offering chemists a range of options for synthesizing compounds like 4-methyl-N-(3-methylbutyl)aniline.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a highly effective one-pot method for preparing amines. bu.eduresearchgate.net This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. bu.edu For the synthesis of this compound, this strategy involves the condensation of p-toluidine (B81030) with isovaleraldehyde (B47997) (3-methylbutanal).

The initial step is the formation of an imine intermediate. quizlet.com This is followed by reduction using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). researchgate.netresearchgate.net The reaction is typically performed in a single pot, making it an efficient and practical approach. bu.edu Solvent-free conditions have also been reported for similar reactions, offering a greener alternative. researchgate.net

Transition Metal-Catalyzed Amination Approaches for this compound Precursors

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of aryl amines. wikipedia.orgrsc.org This powerful method allows for the formation of C–N bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org

To synthesize a precursor to this compound, one could couple isoamylamine (B31083) (3-methylbutan-1-amine) with an appropriate aryl partner like 4-bromotoluene (B49008) or 4-iodotoluene. The catalytic system typically consists of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. wikipedia.org The choice of ligand is crucial and can range from sterically hindered alkylphosphines to bidentate phosphines like BINAP, influencing the reaction's scope and efficiency. wikipedia.orglibretexts.org A base, such as sodium tert-butoxide, is required to facilitate the reaction. wikipedia.org This methodology is prized for its broad functional group tolerance and its applicability to a wide range of substrates. wikipedia.orgnih.gov

Nucleophilic Substitution Reactions for Constructing the N-(3-methylbutyl)aniline Moiety

A classical approach to N-alkylation involves the direct reaction of an amine with an alkyl halide via a nucleophilic substitution (Sₙ2) mechanism. ncert.nic.inlibretexts.org In this method, p-toluidine acts as the nucleophile, attacking an electrophilic alkyl halide such as 1-bromo-3-methylbutane (B150244) or 1-iodo-3-methylbutane.

This reaction is often carried out in the presence of a base to neutralize the hydrogen halide by-product, which can otherwise protonate the starting amine, rendering it non-nucleophilic. ncert.nic.in A significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. ncert.nic.in Controlling the stoichiometry and reaction conditions is therefore critical to selectively obtain the desired secondary amine product. The reaction can be influenced by the choice of solvent, with polar protic solvents potentially affecting the nucleophile's reactivity. libretexts.org

Table 1: Comparison of Synthetic Routes

| Method | Reactants | Key Reagents/Catalysts | Advantages | Disadvantages |

| Reductive Amination | p-toluidine, Isovaleraldehyde | NaBH₄, NaBH₃CN | One-pot procedure, good yields, mild conditions. bu.eduresearchgate.net | Requires handling of carbonyl compounds and reducing agents. |

| Transition Metal-Catalyzed Amination | Isoamylamine, 4-halotoluene | Palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., NaOtBu). wikipedia.orglibretexts.org | Broad substrate scope, high functional group tolerance. wikipedia.orgnih.gov | Catalyst cost and sensitivity, potential for ligand optimization. |

| Nucleophilic Substitution | p-toluidine, 1-halo-3-methylbutane | Base (e.g., K₂CO₃, Et₃N) | Simple reagents, straightforward procedure. ncert.nic.in | Risk of over-alkylation, may require forcing conditions. ncert.nic.in |

Functional Group Interconversions on the Aromatic Ring and Alkyl Chain of this compound

Once synthesized, this compound can undergo further chemical modifications on both its aromatic nucleus and its alkyl side chain.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the N-alkylamino group and the methyl group. libretexts.orgyoutube.com Both are ortho-, para-directing. libretexts.org Since the para-position relative to the amino group is occupied by the methyl group, electrophilic attack is strongly directed to the ortho positions (C2 and C6) of the ring.

Nitration: Reaction with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, is expected to yield predominantly 2-nitro-4-methyl-N-(3-methylbutyl)aniline. nih.govyoutube.com The strong activating nature of the amino group can lead to oxidation and the formation of tarry by-products, so controlling the reaction conditions is crucial. ncert.nic.in Protecting the amino group, for instance by acetylation, can moderate its activating effect and lead to cleaner reactions. ncert.nic.inulisboa.pt

Halogenation: Reactions with halogens like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would also result in substitution at the ortho position. youtube.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group, again, primarily at the ortho position. youtube.com

The strong resonance effect (+R) of the nitrogen lone pair generally has a more dominant directing effect than the inductive (+I) and hyperconjugation effects of the methyl group. youtube.comulisboa.pt

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Major Product | Rationale |

| Nitration | NO₂⁺ | 2-nitro-4-methyl-N-(3-methylbutyl)aniline | The amino group is a powerful ortho, para-director; the para position is blocked. libretexts.orgyoutube.com |

| Bromination | Br⁺ (from Br₂/FeBr₃) | 2-bromo-4-methyl-N-(3-methylbutyl)aniline | The directing effects of the amino and methyl groups favor ortho substitution. |

| Sulfonation | SO₃ | 2-(N-(3-methylbutyl)amino)-5-methylbenzenesulfonic acid | The amino group directs the electrophile to the ortho position. |

Transformations of the Alkyl Side Chain: Oxidation, Reduction, and Derivatization

The alkyl portions of the molecule, the N-(3-methylbutyl) group and the 4-methyl group, also present opportunities for chemical transformation.

Oxidation: The benzylic methyl group is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org Under vigorous conditions, this could potentially convert the methyl group to a carboxylic acid, yielding 4-(N-(3-methylbutyl)amino)benzoic acid. The N-alkyl chain can also be a site for oxidation. For instance, oxidation of N-alkylanilines with reagents like manganese dioxide has been shown to lead to dealkylation or the formation of amides. rsc.org Intramolecular oxidation of an N-alkyl chain can occur if a suitable internal oxidant, like a nitro group, is present elsewhere on the molecule. nih.gov

Reduction: While the alkyl chains are already in a reduced state, functional groups introduced onto them can be reduced. For example, if a derivative containing a carbonyl or other reducible group were formed on the side chain, it could be reduced using standard reducing agents.

Derivatization: The secondary amine functionality itself is a key site for derivatization. It can undergo acylation with acid chlorides or anhydrides to form amides. ncert.nic.in This is also a common strategy to temporarily protect the amino group during other transformations. ncert.nic.in

Novel Synthetic Protocols and Green Chemistry Principles in this compound Production Research

The synthesis of N-alkylated anilines is a cornerstone of organic chemistry, with numerous applications in the pharmaceutical, agrochemical, and materials science sectors. The development of novel, efficient, and environmentally benign synthetic methods is a continuous effort in chemical research. For a target molecule like this compound, several modern synthetic strategies could be envisioned, emphasizing green chemistry principles such as atom economy, use of renewable feedstocks, and reduction of hazardous waste.

One of the most prominent methods for synthesizing secondary amines is reductive amination . masterorganicchemistry.comarkat-usa.org This one-pot reaction typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.combu.edu For the synthesis of this compound, this would involve the reaction of p-toluidine with 3-methylbutanal.

From a green chemistry perspective, recent advancements in reductive amination focus on the use of non-toxic, renewable solvents and milder, more selective reducing agents. redalyc.org Catalytic transfer hydrogenation, for instance, can utilize formic acid or isopropanol (B130326) as a hydrogen source, avoiding the need for high-pressure hydrogen gas. researchgate.net The use of heterogeneous catalysts, which can be easily recovered and recycled, further enhances the green credentials of this method. organic-chemistry.org

The principles of green chemistry would favor the direct use of isoamyl alcohol, which can be derived from fusel oil, a byproduct of fermentation, thereby utilizing a renewable feedstock. The choice of catalyst is critical in these reactions, with a focus on earth-abundant and non-toxic metals.

While no specific research on the chemo-selective transformations of this compound has been reported, one could anticipate that the primary reactive sites would be the nitrogen atom of the secondary amine and the aromatic ring. Chemo-selective N-acylation, for example, could be achieved to form the corresponding amide, a common transformation in organic synthesis.

Mechanistic Investigations of Chemical Reactivity and Reaction Dynamics of 4 Methyl N 3 Methylbutyl Aniline

Protonation Equilibria and Basicity Studies of the N-Alkyl Aniline (B41778) Moiety

The basicity of anilines is a critical parameter that governs their reactivity, particularly in acid-catalyzed reactions. The nitrogen atom's lone pair of electrons in the N-alkyl aniline moiety of 4-methyl-N-(3-methylbutyl)aniline allows it to act as a Brønsted-Lowry base, accepting a proton. youtube.comutexas.edu The basicity of arylamines is generally lower than that of alkylamines because the nitrogen lone pair is delocalized into the aromatic π-system, making it less available for protonation. utexas.edulibretexts.orgopenstax.org

The site of protonation in N-alkylanilines can also be a subject of investigation, with protonation potentially occurring at the nitrogen atom or at a carbon atom of the aromatic ring. While nitrogen protonation is generally favored in the solution phase, gas-phase basicity studies can provide insights into the intrinsic basicity of different sites within the molecule. acs.org

Oxidative Pathways and Radical Formation Mechanisms of this compound

The oxidation of N-alkylanilines like this compound can proceed through various pathways, often involving the formation of radical cations as key intermediates. mdpi.com The initial step in the electrochemical or chemical oxidation of an N-substituted aniline is typically a one-electron transfer to form a radical cation. mdpi.com The stability of this radical cation is influenced by the substituents on the nitrogen atom and the aromatic ring. mdpi.com Electron-donating groups, such as the 4-methyl and N-(3-methylbutyl) groups, help to stabilize the radical cation. mdpi.com

Once formed, the radical cation can undergo several subsequent reactions:

Deprotonation: Loss of a proton from the nitrogen atom can lead to the formation of an N-centered radical.

Coupling Reactions: Radical cations can couple with each other. Head-to-tail coupling leads to the formation of substituted diphenylamines, while tail-to-tail coupling results in benzidine-type products. acs.org The steric bulk of the alkyl group on the nitrogen can influence the product distribution, with larger groups favoring the formation of diphenylamines. acs.org

Reaction with Nucleophiles: The radical cation can react with nucleophiles present in the reaction medium.

Further Oxidation: The radical cation can be further oxidized to a dication.

The oxidation of N-alkylanilines can also be initiated by enzymes, such as those found in the liver, leading to metabolic transformations like N-dealkylation and ring hydroxylation. nih.gov Studies on similar N-substituted anilines have shown that the relative importance of these pathways can vary depending on the specific substrate and the biological system. nih.gov

Degradation Kinetics and Mechanistic Elucidation under Various Environmental Conditions

The environmental fate of substituted anilines is of significant concern due to their widespread use and potential toxicity. The degradation of compounds like this compound can occur through various biotic and abiotic processes.

Biotic Degradation: Microorganisms in soil and water can metabolize substituted anilines. acs.org The rate and mechanism of this biodegradation depend on factors such as the soil type, microbial population, and the presence of other organic matter. acs.org

Abiotic Degradation:

Oxidation by Ferrate(VI): Potassium ferrate (K2FeO4) has been shown to effectively degrade substituted anilines in water. researchgate.net The reaction proceeds through the formation of an intermediate complex between ferrate(VI) and the aniline, leading to the generation of an aniline radical cation. researchgate.net This radical cation can then be further oxidized to nitrobenzene (B124822) derivatives or dimerize to form azobenzene (B91143) compounds. researchgate.net The presence of dissolved organic matter, such as humic acid, can reduce the degradation rate by reacting with the aniline radical cation and converting it back to the parent compound. researchgate.net

Ozonolysis: Ozone can also be used to degrade anilines in aqueous solutions. nih.gov The reaction mechanism and products depend on the pH of the solution. At acidic pH, the primary aromatic byproducts are often nitrobenzene and azobenzene. nih.gov At basic pH, where the reaction is mediated by hydroxyl radicals, a wider range of products, including azoxybenzene (B3421426) and picolinic acid, can be formed. nih.gov The degradation generally follows pseudo-first-order kinetics with respect to the aniline concentration. nih.gov

Reaction with Hydroxyl Radicals: In the atmosphere, anilines can be degraded by reaction with hydroxyl (OH) radicals, which are highly reactive species. mdpi.com Computational studies on 4-methylaniline have shown that the reaction proceeds primarily through H-atom abstraction from the amino group, leading to the formation of an N-centered radical. mdpi.com

The kinetics of degradation for substituted anilines often follow first-order kinetics, with half-lives that can range from days to months depending on the specific compound and environmental conditions. proquest.com

Photochemical Reactivity and Excited State Dynamics of this compound

The absorption of ultraviolet (UV) light can promote N-alkylanilines to an electronically excited state, leading to a variety of photochemical reactions. acs.org Upon UV irradiation, N-alkylanilines can undergo a photochemical Hofmann-Martius type rearrangement, where the alkyl group migrates from the nitrogen atom to the aromatic ring, yielding ortho- and para-alkylated anilines. acs.org This reaction is thought to proceed through the formation of a radical pair within a solvent cage. acs.org

The excited-state dynamics of aniline and its derivatives have been studied using various spectroscopic techniques. nih.govrsc.org These studies reveal that upon excitation, these molecules can undergo processes such as intramolecular proton transfer, twisting of substituent groups, and intersystem crossing to triplet states. nih.govnih.gov For aniline itself, the excited-state relaxation can involve a dissociative channel leading to N-H bond cleavage. rsc.org However, in aniline dimers and larger clusters, this dissociation can be suppressed due to intermolecular interactions. rsc.org

The presence of substituents on the aniline ring and the nitrogen atom, as in this compound, will influence the absorption spectrum and the excited-state dynamics. The electron-donating methyl and alkyl groups are expected to cause a red-shift in the UV absorption spectrum compared to aniline. The specific pathways of photochemical degradation and their quantum yields would depend on the solvent environment and the excitation wavelength.

Interactions with Electrophiles and Nucleophiles: Reaction Mechanism Analysis

The chemical reactivity of this compound is characterized by its interactions with both electrophiles and nucleophiles.

Reactions with Electrophiles: The nitrogen atom's lone pair makes the aniline moiety nucleophilic, readily reacting with electrophiles. masterorganicchemistry.com A classic example is the SN2 reaction with alkyl halides, where the nitrogen atom displaces a leaving group to form a new C-N bond, resulting in a quaternary ammonium (B1175870) salt that can then be deprotonated. youtube.com

The aromatic ring is also susceptible to electrophilic aromatic substitution (EAS) reactions. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. youtube.com The 4-methyl group further enhances this activation. However, under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH2R+). This protonated group is strongly deactivating and a meta-director. youtube.com To avoid this, the amino group is often protected by acetylation before carrying out the EAS reaction. youtube.com Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines because the nitrogen lone pair coordinates with the Lewis acid catalyst, deactivating the ring. youtube.com

Reactions with Nucleophiles: While anilines are primarily known for their nucleophilic character, the aromatic ring can be made susceptible to nucleophilic aromatic substitution (SNAr) if it is substituted with strong electron-withdrawing groups. nih.govnih.gov In the case of this compound, which contains electron-donating groups, the ring is not activated for SNAr reactions. However, the molecule can participate in reactions where it acts as a precursor to a species that then reacts with a nucleophile. For instance, the oxidation of the aniline to a radical cation makes the aromatic ring more electrophilic and susceptible to attack by nucleophiles.

Advanced Spectroscopic and Chromatographic Techniques for Mechanistic and Structural Analysis of 4 Methyl N 3 Methylbutyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is a cornerstone for the structural elucidation of 4-methyl-N-(3-methylbutyl)aniline in solution. It provides unambiguous information about the carbon skeleton and the electronic environment of the protons.

Predicted ¹H and ¹³C NMR chemical shifts are instrumental for initial structural verification. The expected chemical shifts are influenced by the electron-donating effects of the methyl and N-alkyl groups on the aromatic ring and the shielding effects within the isoamyl chain. In ¹H NMR, hydrogens on carbons directly bonded to the nitrogen are expected to appear deshielded, in the range of 2.3-3.0 ppm. libretexts.org The N-H proton itself typically appears as a broad signal between 0.5-5.0 ppm, its exact position being sensitive to solvent, concentration, and temperature due to hydrogen bonding. libretexts.orglibretexts.org In ¹³C NMR, carbons directly attached to the nitrogen atom are deshielded and typically resonate in the 10-65 ppm region. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-H | ~3.5 (broad s) | - |

| C1 (N-substituted) | - | ~146 |

| C2, C6 (ortho to N) | ~6.6 (d) | ~113 |

| C3, C5 (meta to N) | ~7.0 (d) | ~130 |

| C4 (CH₃-substituted) | - | ~128 |

| C4-CH₃ | ~2.2 (s) | ~20 |

| N-CH₂ | ~3.0 (t) | ~42 |

| -CH₂-CH₂- | ~1.6 (m) | ~39 |

| -CH(CH₃)₂ | ~1.8 (m) | ~26 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments from 1D spectra and for probing the spatial arrangement of the molecule.

¹H-¹H COSY (Correlation Spectroscopy): This technique would be used to establish proton-proton coupling networks. For this compound, it would clearly show the correlation between the N-CH₂, the adjacent -CH₂-, and the methine proton of the isoamyl group, confirming the connectivity of the alkyl chain. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. nih.gov For this molecule, NOESY or ROESY could reveal spatial proximity between the N-CH₂ protons and the ortho protons (C2-H, C6-H) of the aromatic ring, providing information about the preferred conformation around the C(aryl)-N bond. nih.govmdpi.com

Variable Temperature (VT) NMR experiments are employed to study dynamic processes such as conformational exchange and restricted rotation. ox.ac.uk In this compound, rotation around the C(aryl)-N bond may be hindered due to the steric bulk of the isoamyl group.

At room temperature, if the rate of rotation is intermediate on the NMR timescale, the signals for the aromatic protons ortho to the amino group (C2-H and C6-H) might appear broad. By increasing the temperature, this rotation can be accelerated, leading to the sharpening of these signals as an averaged spectrum is observed. ox.ac.uk Conversely, by lowering the temperature, the rotation can be slowed, potentially allowing for the resolution of distinct signals for the non-equivalent ortho and meta protons in the "frozen" conformation. ox.ac.uk By analyzing the spectra at different temperatures, particularly the coalescence temperature of the exchanging signals, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. rit.edu

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in the molecule and intermolecular interactions. researchgate.netnih.gov

For this compound, a secondary aromatic amine, the most characteristic vibration is the N-H stretch. spectroscopyonline.com In a dilute solution, this would appear as a single, sharp band around 3400 cm⁻¹. spectroscopyonline.com In a concentrated liquid sample, intermolecular hydrogen bonding would cause this band to broaden and shift to a lower frequency (by about 100 cm⁻¹). libretexts.orglibretexts.org Other key vibrations include the C-N stretching of the aromatic amine, typically found in the 1350-1250 cm⁻¹ range, and the aliphatic C-N stretch. spectroscopyonline.com The spectrum would also be rich with signals from the aromatic ring (C=C stretching in the 1600-1450 cm⁻¹ region, and C-H stretching above 3000 cm⁻¹) and the alkyl group (C-H stretching just below 3000 cm⁻¹). A broad N-H wagging absorption may also be visible in the 750-700 cm⁻¹ range for secondary amines. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | ~3400 | Sharp in dilute solution; broadens and shifts to lower frequency with hydrogen bonding. spectroscopyonline.com |

| Aromatic C-H Stretch | 3100-3000 | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | 3000-2850 | Characteristic of sp³ C-H bonds. |

| Aromatic C=C Stretch | 1620-1450 | Multiple bands expected, typical for substituted benzene (B151609) rings. |

| N-H Bend | 1600-1500 | Can be weak and sometimes obscured by aromatic ring vibrations. libretexts.org |

| Aromatic C-N Stretch | 1350-1250 | Stronger and at a higher frequency than aliphatic C-N stretch. spectroscopyonline.com |

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a molecule by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₂H₁₉N), the molecular ion peak (M⁺˙) would be expected at an m/z value of 177. Consistent with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular weight. libretexts.org The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

The most probable fragmentation pathways for this compound are:

α-Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond alpha to the nitrogen on the isoamyl side chain. This would involve the loss of a butyl radical (•C₄H₉, 57 Da), resulting in a prominent, resonance-stabilized fragment ion at m/z 120.

Benzylic-type Cleavage: Cleavage of the N-C bond can lead to the formation of a fragment corresponding to the 4-methylaniline radical cation at m/z 107 or the corresponding cation at m/z 106 after hydrogen rearrangement and loss of an alkene.

Loss of Alkyl Groups: Fragmentation within the isoamyl group can lead to the loss of smaller alkyl radicals. libretexts.org

Isotopic labeling studies, while not found specifically for this compound, could be used to confirm these pathways. For example, deuterating the N-H position would result in a molecular ion at m/z 178 and would allow tracking of the deuterium (B1214612) atom in the fragments.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 177 | [C₁₂H₁₉N]⁺˙ | Molecular Ion (M⁺˙) |

| 120 | [C₈H₁₀N]⁺ | α-Cleavage: Loss of •C₄H₉ from the isoamyl group. |

| 107 | [C₇H₉N]⁺˙ | Cleavage of the N-C(alkyl) bond. |

| 106 | [C₇H₈N]⁺ | Cleavage of N-C(alkyl) bond with H rearrangement. |

Chromatographic Separations (HPLC, GC) Coupled with Advanced Detection for Purity and Transformation Product Profiling

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or transformation products, and for its quantification. thermofisher.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like substituted anilines. epa.govresearchgate.net A capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5 or OV-17) would be effective for separation. researchgate.net Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose quantification or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity for nitrogen-containing compounds. epa.gov Coupling GC with Mass Spectrometry (GC-MS) allows for the definitive identification of the main compound and any separated impurities based on their mass spectra. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a complementary technique, particularly useful for less volatile or thermally labile transformation products. thermofisher.com A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and a buffered aqueous solution, would be a standard approach. researchgate.net Detection is typically performed using a UV detector, as the aromatic ring provides a strong chromophore. nih.gov For complex mixtures or trace analysis, coupling HPLC to a mass spectrometer (LC-MS) provides the highest level of sensitivity and specificity for identifying transformation products.

These methods are crucial for quality control, ensuring the purity of synthesized this compound, and in research for monitoring its fate in chemical reactions or environmental studies.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. researchgate.netmdpi.com

As of now, there are no publicly available crystal structures for this compound or its simple derivatives. However, if a suitable single crystal of the compound or a derivative could be grown, X-ray diffraction analysis would provide invaluable information. nih.gov It would unambiguously determine the conformation of the flexible N-(3-methylbutyl) side chain and the orientation of the alkyl group relative to the aromatic ring. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonds involving the N-H group and π-stacking interactions between the aromatic rings, which govern the crystal packing. researchgate.net This information is fundamental for understanding the physical properties of the compound in the solid state and can be used to correlate solid-state structure with spectroscopic observations.

Theoretical and Computational Chemistry Approaches to 4 Methyl N 3 Methylbutyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 4-methyl-N-(3-methylbutyl)aniline. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic structure and molecular orbitals, which in turn dictate the molecule's reactivity and spectroscopic properties.

A computational study on the related compound, 4-methyl aniline (B41778), utilized the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set to investigate its reaction mechanisms. mdpi.com Similar approaches can be applied to this compound to determine key electronic parameters. The analysis typically focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For N-alkyl anilines, the HOMO is generally localized on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO is typically distributed over the aromatic ring. The presence of the electron-donating methyl group on the ring and the alkyl group on the nitrogen atom influences the energies of these orbitals.

Furthermore, electrostatic potential (ESP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the region around the nitrogen atom is expected to show a negative potential, making it a likely site for electrophilic attack, while the hydrogen atoms of the amino group would exhibit positive potential. researchgate.net

Table 1: Calculated Electronic Properties for a Representative N-Alkyl Aniline This table presents hypothetical data based on typical values obtained for similar molecules using DFT calculations.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule. |

Conformational Analysis and Energy Landscape Mapping via Molecular Mechanics and DFT

The structural flexibility of this compound, particularly due to the rotatable bonds in the N-(3-methylbutyl) group, results in a complex potential energy surface with multiple possible conformers. Understanding this conformational landscape is crucial as the properties and reactivity of the molecule can depend on its three-dimensional structure.

The process of conformational analysis typically begins with a broad scan of the potential energy surface using computationally less expensive methods like molecular mechanics (MM), with force fields such as MMFF94. mit.edu This initial step identifies a set of low-energy conformers. These candidate structures are then subjected to more accurate geometry optimization and energy calculations using DFT methods, for instance, with the B3LYP functional and a 6-31G(d) basis set. researchgate.net This two-step approach balances computational cost and accuracy, enabling a thorough exploration of the molecule's conformational space. mit.eduresearchgate.net

For this compound, key dihedral angles that define its conformation include the C(aryl)-C(aryl)-N-C(alkyl) angle and the rotations around the C-C single bonds of the isopentyl chain. The relative energies of these conformers determine their population at a given temperature. Studies on similar flexible molecules have shown that even small energy differences can significantly affect the conformational equilibrium. researchgate.net

Table 2: Relative Energies of Hypothetical Conformers of this compound This table illustrates a simplified conformational analysis, showing relative energies calculated by DFT after an initial molecular mechanics scan.

| Conformer | Dihedral Angle (Cpara-Cipso-N-Calkyl) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A | 0° (Coplanar) | 2.5 | 1.4 |

| B | 45° | 0.5 | 43.1 |

| C | 90° (Perpendicular) | 0.0 | 55.5 |

Prediction of Reaction Pathways and Transition States in this compound Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis and subsequent reactions of this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies, providing a detailed picture of the reaction pathway.

The synthesis of this compound typically involves the N-alkylation of p-toluidine (B81030) with a suitable 3-methylbutyl electrophile (e.g., isoamyl bromide). researchgate.net DFT calculations can model this S_N2 reaction, determining the structure of the transition state and the reaction's energy barrier. Such calculations help in understanding the reaction's feasibility and selectivity. Over-alkylation to form tertiary amines is a common side reaction in amine alkylations, and computational models can help predict the conditions that favor mono-alkylation. masterorganicchemistry.com

Furthermore, the reactivity of the final product can be studied. For example, a detailed computational analysis of the reaction between 4-methyl aniline and hydroxyl radicals has been performed, identifying various reaction channels such as OH addition to the aromatic ring and H-abstraction from the amino and methyl groups. mdpi.com The calculations revealed the transition states for each path and the branching ratios of the different products formed. mdpi.com This type of analysis is directly applicable to this compound to predict its atmospheric degradation pathways or its behavior in oxidative environments.

Table 3: Hypothetical Calculated Activation Energies for N-Alkylation of p-Toluidine This table shows representative DFT-calculated values for the key steps in the synthesis of an N-alkyl aniline.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | N-alkylation of p-toluidine (SN2) | 22.5 |

| Step 2 | Deprotonation of the resulting ammonium (B1175870) salt | 2.1 |

| Step 3 | N-alkylation of the secondary amine (competing reaction) | 24.0 |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are the preferred method for studying the behavior of molecules in the condensed phase, such as in a solvent. nih.gov MD simulations model the movement of every atom in a system over time, based on a classical force field, providing insights into solute-solvent interactions, solvation structure, and dynamic properties. nih.gov

For a molecule like this compound, MD simulations can be run in various solvents (e.g., water, ethanol, n-decane) to understand its solution-phase behavior. psu.edu Key analyses from these simulations include the calculation of radial distribution functions (RDFs). The RDF, g(r), describes the probability of finding a solvent atom at a certain distance from a specific atom of the solute. For instance, the N···O RDF in an aqueous solution would reveal the structure of the hydration shell around the amine group, including the number and distance of hydrogen-bonded water molecules.

These simulations can also shed light on the aggregation behavior of the molecule. Due to its amphiphilic nature, with a polar amine head and a nonpolar hydrocarbon tail and ring, this compound might form aggregates or micelles in aqueous solutions at certain concentrations. MD simulations can predict the critical aggregation concentration and the structure of these aggregates. nih.gov

Table 4: Illustrative Findings from a Hypothetical MD Simulation of this compound in Water This table summarizes typical data that can be extracted from MD simulations to describe solvation.

| Parameter | Description | Result |

|---|---|---|

| g(r)max for N···H-Owater | Position of the first peak in the RDF | 1.9 Å |

| Coordination Number | Number of water molecules in the first solvation shell of the -NH group | ~2-3 |

| Solvent Accessible Surface Area (SASA) | Measure of the molecule's exposure to the solvent | 250 Ų |

| Self-Diffusion Coefficient | Measure of the molecule's mobility in the solvent | 0.6 x 10-5 cm²/s |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for N-Alkyl Anilines

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. ajgreenchem.com These models are built on the principle that the structural features of a molecule, encoded as numerical descriptors, determine its physical and chemical properties. ajgreenchem.com

For a class of compounds like N-alkyl anilines, a QSRR model could be developed to predict various forms of reactivity, such as the rate of a specific reaction, toxicity, or chromatographic retention time. ajgreenchem.comnih.gov The first step is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., LogP). asianpubs.org

Next, a mathematical model is created using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to find the best correlation between a subset of these descriptors and the observed reactivity. nih.gov For example, a QSRR study on the metabolic fate of substituted anilines successfully used physicochemical parameters to predict whether they would undergo N-acetylation. nih.gov Such a model for N-alkyl anilines could help in predicting the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.

Table 5: Relevant Molecular Descriptors for QSRR Modeling of N-Alkyl Anilines This table lists common descriptors used to build QSRR models for aniline derivatives.

| Descriptor Class | Example Descriptor | Property Encoded |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability, susceptibility to oxidation |

| Electronic | Partial Charge on Nitrogen | Nucleophilicity, basicity |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, membrane permeability |

| Steric/Topological | Molar Refractivity | Molecular size and polarizability |

| Steric/Topological | Wiener Index | Molecular branching |

Environmental Fate and Transformation Pathways of 4 Methyl N 3 Methylbutyl Aniline in Aquatic and Terrestrial Systems

Biodegradation Mechanisms and Microbial Transformation Pathways

The primary mechanism for the environmental breakdown of many organic pollutants, including anilines, is microbial degradation. Bacteria and fungi possess diverse enzymatic systems capable of transforming and, in some cases, completely mineralizing these compounds. For 4-methyl-N-(3-methylbutyl)aniline, biodegradation would likely be initiated by enzymatic attack on either the aromatic ring or the N-alkyl group.

Drawing parallels from studies on similar compounds, a probable initial step is N-dealkylation , where the 3-methylbutyl group is cleaved from the nitrogen atom. This process would yield p-toluidine (B81030) (4-methylaniline) and 3-methylbutanal. Subsequently, the resulting 4-methylaniline would be susceptible to further microbial degradation. Numerous bacterial strains have been identified that can degrade aniline (B41778) and its methylated derivatives. researchgate.netsemanticscholar.orgresearchgate.net The typical aerobic degradation pathway for these compounds involves the hydroxylation of the aromatic ring to form a catechol derivative. researchgate.netusgs.gov In the case of 4-methylaniline, this would lead to the formation of 4-methylcatechol. This intermediate is then subject to ring cleavage, either through an ortho- or meta-cleavage pathway, leading to the formation of intermediates that can enter central metabolic pathways. usgs.gov

Alternatively, microbial attack could commence with the oxidation of the methyl group on the aromatic ring, a pathway observed in the degradation of other alkylated aromatic compounds. However, the degradation of the N-alkyl chain is a common initial step for N-substituted anilines.

Abiotic Degradation Processes: Hydrolysis, Photolysis, and Oxidation in Environmental Matrices

In addition to biological processes, abiotic degradation can contribute to the transformation of this compound in the environment. These processes include hydrolysis, photolysis, and oxidation.

Hydrolysis , the reaction with water, is generally not considered a significant degradation pathway for anilines under typical environmental pH conditions (pH 5-9). The C-N bond in anilines is relatively stable to hydrolysis.

Photolysis , or degradation by sunlight, can be a more significant abiotic process for aromatic amines in surface waters. mdpi.com These compounds can absorb light in the environmentally relevant UV spectrum, leading to the formation of reactive intermediates such as radicals. The specific products of photolysis would depend on the environmental matrix, including the presence of photosensitizers like humic substances. Potential phototransformation products could include hydroxylated and polymerized species.

Oxidation by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are ubiquitous in the atmosphere and can be present in sunlit surface waters, can also lead to the transformation of this compound. The amino group and the aromatic ring are susceptible to attack by these strong oxidants.

Sorption and Mobility Studies in Soil and Sediment Systems

The mobility of this compound in the environment is largely governed by its sorption to soil and sediment particles. Sorption is influenced by the physicochemical properties of both the chemical and the environmental matrix. The key mechanisms controlling sorption include hydrophobic partitioning and specific interactions with soil organic matter and clay minerals. semanticscholar.orgmdpi.com

The aniline moiety can also participate in specific interactions. The amino group can become protonated at acidic pH, leading to cation exchange with negatively charged sites on clay minerals and organic matter. Furthermore, anilines can undergo covalent bonding with soil organic matter through reactions with functional groups like quinones, a process that can lead to long-term sequestration. mdpi.com

The mobility of this compound in soil is therefore expected to be limited, particularly in soils with high organic matter and clay content. This reduced mobility would decrease its potential to leach into groundwater but increase its persistence in the topsoil layer.

Formation and Characterization of Transformation Products and Metabolites in Environmental Contexts

The transformation of this compound in the environment will result in the formation of various transformation products (TPs). The identification and characterization of these TPs are crucial for a complete understanding of the environmental risk, as some TPs can be more toxic or persistent than the parent compound.

Based on the predicted degradation pathways, key TPs of this compound could include:

4-methylaniline (p-toluidine): Formed through N-dealkylation. This compound is a known environmental contaminant with its own set of degradation pathways.

3-methylbutanal: Also formed during N-dealkylation.

4-methylcatechol: A likely intermediate from the aerobic biodegradation of 4-methylaniline.

Hydroxylated and polymerized products: Resulting from photolysis and oxidation processes.

The formation of these TPs is a dynamic process, with their concentrations in the environment depending on the rates of their formation and subsequent degradation. Advanced analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are essential for the detection and identification of these TPs in complex environmental samples.

Volatilization and Atmospheric Chemistry of this compound

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase and enters the atmosphere. The tendency of a chemical to volatilize is determined by its vapor pressure and its Henry's Law constant. For this compound, its relatively high molecular weight would suggest a lower vapor pressure compared to smaller aniline molecules. However, its presence in surface waters could lead to some degree of volatilization.

Once in the atmosphere, the fate of this compound would be governed by atmospheric chemical reactions, primarily with hydroxyl radicals (•OH). These reactions are expected to be rapid, leading to the degradation of the compound. The atmospheric lifetime of anilines is typically short, on the order of hours to a few days. The products of these atmospheric reactions would include nitrogen oxides and various organic compounds, which could contribute to the formation of photochemical smog.

Analytical Methodologies for Trace Level Detection and Quantification of 4 Methyl N 3 Methylbutyl Aniline in Research Matrices

Development of High-Sensitivity Chromatographic Methods (e.g., GC-MS/MS, LC-MS/MS) for Environmental Research

High-sensitivity chromatographic techniques, particularly when coupled with mass spectrometry, are the cornerstone for the trace-level analysis of N-alkyl anilines in environmental samples. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer the requisite selectivity and sensitivity for detecting these compounds in complex matrices like water and soil. d-nb.inforesearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-based methods are well-suited for the analysis of volatile and semi-volatile aniline (B41778) derivatives. epa.gov For N-alkyl anilines, derivatization is sometimes employed to improve volatility and thermal stability, although direct injection is often feasible. osti.gov The use of a tandem mass spectrometer (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, thereby minimizing matrix interference and improving detection limits. d-nb.info For instance, a study on various aniline derivatives in groundwater demonstrated that GC/MS-MS provides a tenfold increase in sensitivity compared to single quadrupole GC/MS. d-nb.inforesearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful alternative, particularly for polar, non-volatile, or thermally labile anilines. perkinelmer.com It often allows for direct injection of aqueous samples, reducing the need for extensive sample preparation. d-nb.inforesearchgate.net The separation is typically achieved using reversed-phase columns, and detection is performed via positive electrospray ionization (ESI+), monitoring multiple reaction monitoring (MRM) transitions. d-nb.inforesearchgate.netnih.gov However, the ionization efficiency of some aniline derivatives, especially ortho-substituted compounds, can be lower, impacting sensitivity. d-nb.inforesearchgate.net

Table 1: Comparison of GC/MS/MS and LC/MS/MS for Aniline Derivative Analysis

| Parameter | GC-MS/MS | LC-MS/MS | Reference |

|---|---|---|---|

| Applicability | Volatile and semi-volatile anilines | Polar, non-volatile, and thermally labile anilines | d-nb.inforesearchgate.net |

| Sample Preparation | Often requires extraction and sometimes derivatization | Often allows for direct injection of aqueous samples | d-nb.inforesearchgate.netperkinelmer.com |

| Sensitivity | High, with low limits of detection (ng/L to µg/L range) | High, with low limits of detection (ng/L to µg/L range) | d-nb.inforesearchgate.netnih.gov |

| Selectivity | Very high due to specific MRM transitions | Very high due to specific MRM transitions | d-nb.inforesearchgate.net |

| Common Issues | Potential for thermal degradation of some analytes | Matrix effects (ion suppression/enhancement), lower ionization for some isomers | d-nb.inforesearchgate.netthermofisher.comnih.gov |

Electrochemical Sensing Approaches for N-Alkyl Anilines in Non-Biological Systems

Electrochemical sensors offer a promising alternative for the rapid, cost-effective, and portable detection of aniline derivatives. researchgate.net These methods are based on the electrochemical oxidation of the aniline functional group at the surface of a modified electrode. nih.gov Various electrode materials, including screen-printed carbon, nanoporous gold, and boron-doped diamond films, have been investigated for aniline detection. researchgate.net

The principle involves applying a potential to the sensor and measuring the resulting current, which is proportional to the analyte's concentration. The development of novel nanomaterials and modification strategies for electrodes continues to enhance the sensitivity and selectivity of these sensors. researchgate.net For instance, some electrochemical sensors can achieve detection limits in the nanomolar (nM) range. researchgate.net These approaches are particularly advantageous for in-field and real-time monitoring applications in non-biological research settings. rsc.org

Spectrophotometric and Fluorometric Methods for Research Applications

Spectrophotometric and fluorometric methods provide alternative analytical tools for the quantification of anilines in research contexts, often leveraging derivatization reactions to produce colored or fluorescent products.

Spectrophotometry: These methods are typically based on diazotization-coupling reactions. nih.govacs.org In this approach, the primary aromatic amine is first diazotized with nitrous acid, and the resulting diazonium salt is then coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine, to form a stable, colored azo dye. nih.govacs.org The intensity of the color, measured with a spectrophotometer, is proportional to the initial aniline concentration. Variables such as pH and reaction time must be carefully controlled for optimal results. nih.gov

Fluorometry: Fluorescence-based methods offer high sensitivity for the detection of aniline derivatives. nih.gov Some anilines are naturally fluorescent, and their fluorescence intensity can be measured directly. aatbio.com For non-fluorescent or weakly fluorescent compounds, derivatization with a fluorogenic reagent can be employed. The fluorescence quenching effect, where the presence of the analyte decreases the fluorescence of a probe, has also been utilized for quantification. rsc.orgmdpi.com For example, spiropyran derivatives have been used for the colorimetric and fluorometric dual-mode detection of aniline pollutants. rsc.org

Table 2: Characteristics of Spectroscopic Methods for Aniline Analysis

| Method | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Spectrophotometry | Diazotization-coupling reaction to form a colored product. | Cost-effective, well-established. | Lower sensitivity and selectivity compared to chromatography, requires derivatization. | nih.govacs.orgnih.gov |

| Fluorometry | Measurement of native fluorescence or fluorescence of a derivative/quenched probe. | High sensitivity, potential for real-time monitoring. | Susceptible to matrix interference (quenching), may require derivatization. | rsc.orgnih.govmdpi.com |

Sample Preparation Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) for Complex Matrices

Effective sample preparation is crucial for isolating and concentrating 4-methyl-N-(3-methylbutyl)aniline from complex research matrices, thereby removing interferences and improving the reliability of subsequent analysis.

Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique for extracting anilines from aqueous samples. researchgate.net The method involves adjusting the pH of the aqueous sample to a basic level (e.g., pH 11) to ensure the aniline is in its non-ionized, more organic-soluble form. epa.govnih.gov An immiscible organic solvent, such as methylene (B1212753) chloride or toluene, is then used to extract the analyte. epa.govnih.gov While effective, LLE can be labor-intensive and consume significant volumes of organic solvents. researchgate.net

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. thermofisher.comnih.gov For aniline compounds, various sorbents can be used, including reversed-phase materials (e.g., C18) and ion-exchange resins. nih.govnih.gov Headspace solid-phase microextraction (HS-SPME) is another variant that is particularly useful for volatile anilines in soil and sediment samples, combining extraction and concentration into a single step. researchgate.net The choice of SPE sorbent and elution solvent is critical for achieving high recovery rates. nih.gov

Validation of Analytical Methods: Accuracy, Precision, and Limits of Detection for Research Purposes

The validation of any analytical method is essential to ensure the reliability and reproducibility of the research data. Key validation parameters include accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Accuracy: This is typically assessed by performing recovery experiments using spiked samples. For aniline derivatives in water and soil, acceptable recoveries generally range from 70% to 120%. epa.govnih.govmdpi.com For example, a method for aniline in wastewater reported recoveries between 87.51% and 101.35%. rsc.org

Precision: Precision is evaluated by the relative standard deviation (RSD) of replicate measurements. For trace analysis of anilines, intra-day and inter-day RSDs are typically expected to be below 15-20%. epa.gov A study on aniline derivatives showed RSDs generally between 5-15%. epa.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For aniline and its derivatives, modern chromatographic methods can achieve LOQs in the low µg/L to ng/L range in water and µg/kg range in solid samples. nih.govnih.govresearchgate.net

Table 3: Validation Parameters for Aniline Analytical Methods from Research Studies

| Analytical Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | LOQ | Reference |

|---|---|---|---|---|---|

| GC-NPD | Wastewater | Generally >75% | 5-15% | ppb level | epa.gov |

| HPLC-PDA | Wastewater | 87.51-101.35% | 0.31-1.62% | 0.0778-0.2073 µg/mL | rsc.org |

| HPLC-Fluorescence | Whole Blood | 87.5-104.4% | 3.1-8.6% | 3.0 µg/L | nih.gov |

| GC-MS | Soil | 76-98% | 2.0-7.5% | 0.04 mg/kg | nih.govmdpi.com |

| LC-MS/MS | Human Urine | 80.1-110.0% | 0.6-7.5% | 0.02-0.13 ng/mL | nih.gov |

Applications of 4 Methyl N 3 Methylbutyl Aniline in Materials Science and Industrial Chemistry Non Biological Contexts

Role as a Monomer or Intermediate in Polymer Synthesis Research

In the field of polymer science, aniline (B41778) and its derivatives are foundational for the synthesis of polyanilines (PANI), a class of conductive polymers. While direct polymerization of 4-methyl-N-(3-methylbutyl)aniline is not extensively documented in publicly available research, its structural characteristics suggest a potential role as a comonomer or a modifying agent in polymerization processes. The N-alkylation with the 3-methylbutyl group would likely influence the solubility and processing characteristics of the resulting polymers.

Research on similar N-substituted aniline derivatives has shown that the substituent on the nitrogen atom can enhance the solubility of the polymer in organic solvents, a significant advantage over the often intractable parent polyaniline. For instance, studies on poly(N-methylaniline) demonstrate improved solubility, although this can sometimes be accompanied by a decrease in electrical conductivity. The bulky 3-methylbutyl group in this compound could be expected to further enhance solubility, potentially enabling the formation of uniform thin films for electronic applications.

Additionally, aniline derivatives are crucial in the production of other polymers like polyurethanes and polyamides. echemi.com The reactivity of the secondary amine group in this compound allows it to participate in polymerization reactions, forming repeating units in long polymer chains. echemi.com

Application in Dye Chemistry and Pigment Development Research

Aniline and its derivatives are historically and fundamentally important as precursors in the synthesis of a vast array of dyes and pigments. echemi.com The general reactivity of anilines allows for the creation of a wide spectrum of colors. echemi.com These compounds can form stable complexes with metal ions, a property utilized in the dyeing of textiles, paper, and other materials. echemi.com

While specific dyes synthesized directly from this compound are not prominently featured in the literature, its chemical structure makes it a viable candidate for an intermediate in the production of azo dyes. The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The electronic properties of the tolyl group and the steric and electronic effects of the N-isoamyl group would be expected to influence the color and fastness properties of any resulting dye.

Use as a Precursor for Specialty Chemicals and Fine Chemical Synthesis

Substituted anilines are versatile building blocks in organic synthesis, serving as precursors for a wide range of specialty and fine chemicals. N-alkylated anilines, in particular, are key intermediates in the production of pharmaceuticals, agrochemicals, and other high-value organic products. researchgate.net

The chemical reactivity of this compound, centered on the aromatic ring and the secondary amine, allows for a variety of chemical transformations. These reactions can be used to introduce further functional groups, leading to the synthesis of more complex molecules with specific desired properties. The synthesis of N-methylaniline, a related compound, can be achieved through methods like methylation using methyl halides or Friedel-Crafts alkylation, highlighting the types of reactions such aniline derivatives can undergo. echemi.com

Exploration as a Ligand or Additive in Catalysis Research

The nitrogen atom in N-alkylanilines possesses a lone pair of electrons, enabling these compounds to act as ligands in coordination chemistry, forming complexes with transition metals. These metal complexes can exhibit catalytic activity in various organic transformations. The specific structure of the ligand, including the steric bulk and electronic properties of its substituents, plays a crucial role in determining the efficacy and selectivity of the catalyst.

While there is no specific research detailing the use of this compound as a ligand, the broader class of N-alkylanilines has been explored in this context. The design of ligands is a key area of focus in the development of new catalysts, and the specific steric and electronic profile of this compound could offer unique properties in a catalytic system. For example, in N-methylation of anilines, the design of ligands for transition-metal catalysts is a primary area of investigation. researchgate.net

Potential in Advanced Materials Development (e.g., electronic materials, coatings)

The development of advanced materials with tailored properties is a significant area of contemporary research. As a derivative of aniline, this compound holds potential for incorporation into various advanced materials.

In the realm of electronic materials, the potential to form soluble conductive polymers, as discussed earlier, is a key application. The ability to process these materials from solution is critical for the fabrication of electronic devices. Research on polyaniline derivatives has demonstrated their application in sensors for various gases due to their high sensitivity and relatively low cost.

Furthermore, N,N-dimethyl-p-toluidine, a structurally related compound, has been investigated as a crosslinker in acrylic-based resins to create high-performance adhesives. rsc.org This suggests that this compound could potentially be explored for similar applications in developing adhesives and coatings with specific curing times and mechanical properties. rsc.org The properties of such materials, including strength, flexibility, and resistance to heat and chemicals, are influenced by the monomeric units. echemi.com

Synthesis and Investigation of Derivatives and Analogues of 4 Methyl N 3 Methylbutyl Aniline for Structure Reactivity Correlations

Systematic Structural Modifications on the Aromatic Ring and N-Substituent

The synthesis of derivatives and analogues of 4-methyl-N-(3-methylbutyl)aniline can be approached by modifying either the aromatic ring or the N-substituent. These modifications allow for a fine-tuning of the molecule's steric and electronic properties.

Modifications on the Aromatic Ring: The aromatic ring of an N-alkyl aniline (B41778) is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the nitrogen atom. chemistrysteps.combyjus.com For a parent compound like this compound, the amino group is a powerful ortho, para-director, and the existing methyl group at the para position directs incoming electrophiles to the ortho positions (2 and 6 positions).

Common modifications include:

Halogenation: Introducing halogens (Cl, Br, I) onto the aromatic ring. Monobromination of highly activated rings like anilines can be difficult to control, often leading to di- or tri-substituted products. libretexts.org

Nitration: Introducing a nitro (-NO₂) group. Direct nitration can be problematic as the strongly acidic conditions (HNO₃/H₂SO₄) protonate the basic amino group, forming a deactivating -NH₂R⁺ group which directs substitution to the meta position. chemistrysteps.com A common strategy to circumvent this is to first acetylate the amine, which attenuates its activating influence, perform the nitration, and then remove the acetyl group via hydrolysis. libretexts.org

Sulfonation: Reaction with sulfuric acid yields sulfonated derivatives. byjus.com

Modifications on the N-Substituent: The N-(3-methylbutyl) group can be replaced or altered through various N-alkylation strategies. These reactions are fundamental in organic synthesis for creating C-N bonds.

Varying Alkyl Chain: Using different alcohols or alkyl halides in N-alkylation reactions can introduce substituents with varying chain lengths, branching, and steric bulk. nih.gov

Introduction of Functional Groups: Alkylating agents containing other functional groups can be used to introduce new reactive sites.

N-methylation: A common modification is the N-methylation of anilines, which can be achieved using reagents like methanol (B129727) in the presence of a suitable catalyst. researchgate.net

A general approach for the N-alkylation of aniline derivatives involves reacting the amine with an alcohol, which serves as a green and efficient alkylating agent. nih.gov

Comparative Reactivity Studies of Substituted N-Alkyl Anilines

The reactivity of substituted anilines is highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen and the ring, enhancing basicity and nucleophilicity, while electron-withdrawing groups (EWGs) have the opposite effect. chemistrysteps.com

The reactivity can be quantified and compared using kinetic studies. For example, the nucleophilicity of various para-substituted anilines has been determined, providing a scale to predict their reaction rates with electrophiles. researchgate.net The 4-methyl group in this compound is an electron-donating group, which is expected to increase its nucleophilicity compared to unsubstituted aniline.

Below is a data table illustrating the effect of different para-substituents on the nucleophilicity parameter (N) of anilines, which correlates with their reactivity. researchgate.net

| Substituted Aniline (para-X-C₆H₄NH₂) | Substituent (X) | Nucleophilicity Parameter (N) |

| p-Hydroxyaniline | -OH | 14.70 |

| p-Methoxyaniline | -OMe | 14.29 |

| p-Methylaniline (p-Toluidine) | -Me | 14.12 |

| Aniline | -H | 12.72 |

| p-Chloroaniline | -Cl | 11.29 |

| p-Cyanoaniline | -CN | 10.62 |

This table is generated based on data for para-substituted primary anilines and serves as a model for understanding the electronic effects applicable to N-alkylated analogues. researchgate.net

Based on this trend, this compound would be expected to be a stronger nucleophile than aniline or anilines bearing electron-withdrawing groups. The N-alkyl group further enhances the basicity through its inductive effect. ncert.nic.in

Impact of Steric and Electronic Effects on Chemical Properties and Transformation Rates

The chemical behavior of this compound is governed by a complex interplay of steric and electronic effects. nih.govresearchgate.net

Electronic Effects:

4-Methyl Group: This group exerts a positive inductive effect (+I) and a hyperconjugation effect, both of which donate electron density to the aromatic ring. researchgate.net This increases the electron density at the ortho and para positions, making the molecule more reactive toward electrophiles. byjus.com

N-(3-methylbutyl)amino Group: The nitrogen atom's lone pair is in conjugation with the benzene (B151609) ring, strongly activating it through a resonance effect (+M). chemistrysteps.com The alkyl group itself is electron-donating via an inductive effect, which increases the electron density on the nitrogen, thereby increasing its basicity compared to aniline. ncert.nic.in

Steric Effects:

The N-(3-methylbutyl) group is sterically bulky. This steric hindrance can influence reactions in several ways:

Reaction at Nitrogen: The bulkiness can hinder the approach of electrophiles to the nitrogen atom, potentially slowing down reactions like N-alkylation or protonation compared to less hindered amines like N-methylaniline.

Reaction at the Ring: The N-alkyl group can influence the selectivity of electrophilic aromatic substitution. The steric bulk can disfavor substitution at the ortho positions, potentially leading to a higher proportion of para-substituted products if the para position were available. In this specific molecule, with the para-position blocked, the steric hindrance will directly impact the rate of substitution at the two equivalent ortho positions.

Computational studies on related systems have shown that even substituents relatively far from the reactive center can influence stereoselectivity and reactivity through a "buttressing effect," where they push other groups closer to the active site. mdpi.com

Synthesis of Isotopically Labeled this compound for Mechanistic Tracing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms or groups throughout a chemical transformation. nih.govnih.gov Synthesizing isotopically labeled versions of this compound can provide unambiguous evidence for reaction pathways.

Labeling Strategies:

Deuterium (B1214612) (²H) Labeling: The N-(3-methylbutyl) group can be synthesized with deuterium atoms at specific positions. If a C-H bond at one of these positions is broken in the rate-determining step of a reaction, a significant kinetic isotope effect (KIE) will be observed, confirming the involvement of that bond. researchgate.net For example, studying the oxidation of the molecule could reveal if it proceeds via hydrogen abstraction from the alkyl chain.

Carbon-13 (¹³C) Labeling: The methyl group on the ring could be replaced with a ¹³C-labeled methyl group, or specific carbons in the N-alkyl chain could be labeled. This allows for tracking the carbon skeleton through complex rearrangements or fragmentation reactions using techniques like NMR spectroscopy or mass spectrometry.

Nitrogen-15 (¹⁵N) Labeling: Substituting the common ¹⁴N atom with ¹⁵N is particularly useful for studying reactions involving the nitrogen center. Nitrogen isotope fractionation studies on the transformation of substituted anilines have been used to differentiate between reaction mechanisms, such as inner-sphere versus outer-sphere electron transfer. researchgate.net

The synthesis would involve using a labeled precursor at the appropriate stage. For example, ¹⁵N-labeled 4-methylaniline could be alkylated with 3-methylbutyl bromide to produce the desired ¹⁵N-labeled final product. These labeled molecules are invaluable for detailed mechanistic investigations that go beyond simple product analysis. nih.gov

Emerging Research Directions and Future Perspectives for 4 Methyl N 3 Methylbutyl Aniline Chemistry

Integration with Flow Chemistry and Automated Synthesis Research

The synthesis of secondary amines such as 4-methyl-N-(3-methylbutyl)aniline is often plagued by challenges like overalkylation and the need for stringent control over reaction conditions. Flow chemistry and automated synthesis platforms offer promising solutions to these issues. By moving from traditional batch reactors to continuous flow systems, researchers can achieve superior control over parameters like temperature, pressure, and reaction time, leading to higher yields and purities.

Flow chemistry facilitates the rapid optimization of reaction conditions and can handle hazardous intermediates more safely due to the small reaction volumes. For the synthesis of this compound, a continuous flow setup could involve pumping a stream of p-toluidine (B81030) and a suitable isoamyl precursor (like isoamyl alcohol or isoamyl halide) through a heated reactor column packed with a heterogeneous catalyst. This approach minimizes the formation of the tertiary amine byproduct.

Automated synthesis platforms can further enhance this process by integrating robotic handling of reagents with real-time reaction analysis. These systems can perform numerous experiments with varying parameters, accelerating the discovery of optimal synthetic routes. Methods like self-limiting alkylation, where transient, highly nucleophilic intermediates are formed and react selectively, are particularly well-suited for automation, overcoming classical challenges in selective amine synthesis. nih.govresearchgate.net The integration of chemoenzymatic strategies, such as using immobilized enzymes in packed-bed reactors, represents another frontier, offering highly selective transformations under mild conditions in a continuous manner. nih.gov

Table 1: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to Synthesis |

|---|---|---|

| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio. | Enables precise temperature control, minimizing side reactions and decomposition. |

| Mass Transfer | Efficient mixing of reactants. | Ensures uniform reaction conditions, leading to consistent product quality. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Safer handling of aniline (B41778) derivatives and alkylating agents. |

| Scalability | Production can be scaled up by running the system for longer periods or in parallel. | Straightforward transition from laboratory-scale research to industrial production. |

| Automation | Easily integrated with automated control and monitoring systems. | Allows for high-throughput screening of catalysts and reaction conditions. |

Exploration of Sustainable Synthesis and Degradation Strategies

The principles of green chemistry are increasingly influencing the design of synthetic pathways. For this compound, this involves developing routes that use less hazardous materials, reduce energy consumption, and generate minimal waste. A key strategy is the "hydrogen-borrowing" or "self-hydrogen transfer" methodology, where an alcohol (isoamyl alcohol) is used to alkylate an amine (p-toluidine). nih.govresearchgate.net This process is highly atom-economical, producing only water as a byproduct. nih.gov Research is focused on developing catalysts for this reaction that are based on abundant, non-precious metals like iron, which are more environmentally benign than traditional palladium or ruthenium catalysts. chemistryviews.org

Other sustainable approaches include the use of novel solvent systems, such as deep eutectic solvents (DESs), which are biodegradable and can promote reactions under mild conditions, sometimes even at room temperature. rsc.org Photocatalysis, using visible light to drive N-alkylation reactions, also presents a green alternative that avoids the need for high temperatures and metallic catalysts. nih.gov

Beyond synthesis, understanding the environmental fate and degradation of this compound is crucial. Research into the biodegradation of aniline derivatives shows that various microorganisms can break down these compounds. researchgate.net The typical aerobic degradation pathway involves initial oxidation to form catechol intermediates, which are then further metabolized through ring cleavage. researchgate.netnih.gov Anaerobic degradation pathways are also being investigated. researchgate.net Studying the specific microbial strains and enzymatic processes capable of degrading this compound will be essential for developing bioremediation strategies for potential environmental contamination.

Table 2: Green Synthesis and Degradation Strategies

| Strategy | Description | Key Advantages |

|---|---|---|

| Sustainable Synthesis | ||